5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique spiro structure, which includes a bicyclic framework fused with an oxolane ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] involves several steps. One common synthetic route includes the reaction of a suitable bicyclic precursor with an oxalyl chloride derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles like amines or thiols replace specific substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the spiro structure, leading to the formation of simpler compounds.
Wissenschaftliche Forschungsanwendungen
5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] include:
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: This compound has a similar bicyclic structure but includes additional oxygen atoms, which may alter its reactivity and applications.
5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]:
The uniqueness of 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] lies in its specific spiro structure, which imparts distinct reactivity and binding characteristics, making it valuable for specialized research applications.
Eigenschaften
Molekularformel |
C12H20O2 |
---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxolane] |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-12(8-14-11)4-3-9-5-10(9)6-13-12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
QMHDNOBPDNDEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCC3CC3CO2)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.